2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol
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Overview
Description
2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol: is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with an ethanol group attached at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol typically involves the condensation of 2-aminopyrazine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization. One common method includes:
Condensation Reaction: 2-aminopyrazine reacts with an aldehyde or ketone under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the imidazo[1,2-a]pyrazine core.
Functionalization: The ethanol group is introduced at the 3-position through various functionalization techniques, such as alkylation or reduction.
Industrial Production Methods
Industrial production methods for 2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazo[1,2-a]pyrazine core can be reduced under specific conditions.
Substitution: The hydrogen atoms on the imidazo[1,2-a]pyrazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be done using nitric acid.
Major Products
Oxidation: Formation of 2-(Imidazo[1,2-a]pyrazin-3-yl)acetaldehyde or 2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid.
Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.
Substitution: Formation of halogenated or nitrated imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring and exhibits different chemical properties.
Imidazo[1,2-a]pyrazine derivatives: Various derivatives with different functional groups attached to the imidazo[1,2-a]pyrazine core.
Uniqueness
2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ethanol group at the 3-position allows for further functionalization, making it a versatile compound in synthetic and medicinal chemistry.
Properties
CAS No. |
453548-55-5 |
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Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyrazin-3-ylethanol |
InChI |
InChI=1S/C8H9N3O/c12-4-1-7-5-10-8-6-9-2-3-11(7)8/h2-3,5-6,12H,1,4H2 |
InChI Key |
SLXAZVVKXVKHJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C=N1)CCO |
Origin of Product |
United States |
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